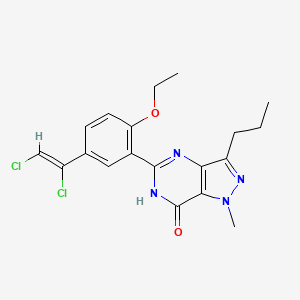![molecular formula C6H12O6 B592566 Fructose, D-, [3H(G)] CAS No. 1684-31-7](/img/structure/B592566.png)
Fructose, D-, [3H(G)]
描述
Fructose, D-, [3H(G)] is a tritiated form of D-fructose, a simple ketonic monosaccharide commonly found in many plants. It is one of the three most common natural monosaccharides, along with glucose and galactose. Fructose is often bonded to glucose to form the disaccharide sucrose. This compound is widely used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Fructose, D-, [3H(G)] can be synthesized from other monosaccharides such as glucose and mannose. One method involves the use of primary-amine thiourea organocatalysts, which incorporate a saccharide scaffold of D-glucose, D-galactose, D-mannose, or D-fructose, achieving comparable stereochemical results. Another method involves the isopropylidenation of D-fructose with acetone in the presence of concentrated sulfuric acid, forming isomeric acetonides .
Industrial Production Methods
Industrial production of tritiated fructose involves the use of tritium gas in a controlled environment to replace hydrogen atoms in the fructose molecule with tritium. This process requires specialized equipment and safety measures due to the radioactive nature of tritium.
化学反应分析
Types of Reactions
Fructose, D-, [3H(G)] undergoes various chemical reactions, including:
Oxidation: Fructose can be oxidized to form hydroxymethylfurfural (HMF) and other derivatives.
Reduction: It can be reduced to form sorbitol.
Substitution: Fructose participates in the Maillard Reaction with amino acids, forming complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas are commonly used.
Substitution: The Maillard Reaction typically occurs under heat and in the presence of amino acids.
Major Products
Oxidation: Hydroxymethylfurfural (HMF)
Reduction: Sorbitol
Substitution: Various Maillard Reaction products
科学研究应用
Fructose, D-, [3H(G)] is used in a wide range of scientific research applications, including:
Chemistry: Used as a model compound in carbohydrate research and organic synthesis.
Biology: Utilized in studies of metabolic pathways and enzyme activities.
Medicine: Investigated for its role in metabolic disorders and its effects on gene expression.
Industry: Used in the production of high-fructose corn syrup and other sweeteners.
作用机制
Fructose, D-, [3H(G)] is absorbed into the bloodstream during digestion and is metabolized by the liver, intestine, and kidney. It can influence essential functions involved in energy homeostasis by being sensed by the pancreas and the brain. The compound’s tritiated form allows researchers to trace its metabolic pathways and interactions within the body.
相似化合物的比较
Similar Compounds
Glucose: Another common monosaccharide, but with an aldehyde group instead of a ketone group.
Galactose: Similar to glucose but with a different arrangement of hydroxyl groups.
Mannose: An epimer of glucose, differing in the configuration of a single hydroxyl group.
Uniqueness
Fructose, D-, [3H(G)] is unique due to its tritiated form, which allows for detailed tracing and analysis in metabolic studies. Its ketonic structure also differentiates it from glucose and galactose, which are aldoses.
Conclusion
Fructose, D-, [3H(G)] is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action provide insights into metabolic processes and potential therapeutic applications. Comparing it with similar compounds highlights its distinct characteristics and importance in various fields of study.
属性
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy-5-tritiohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-VJWFPMMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@@](CO)([C@H]([C@@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)





![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

